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Compound of Interest

Compound Name: Cyclohexylmethanethiol acetate

CAS No.: 107512-01-6

Cat. No.: B027540

Get Quote

Abstract: This technical guide provides a comprehensive overview of the analytical

methodologies for the structural elucidation of S-(cyclohexylmethyl) ethanethioate, a thioester

of interest in various chemical research domains. While a complete experimental dataset for

this specific molecule is not publicly available, this document synthesizes foundational

spectroscopic principles and data from analogous structures to present a robust, predictive

framework for its characterization. We will detail the expected outcomes and in-depth

interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The protocols and interpretations herein are designed to equip researchers, scientists, and

drug development professionals with the necessary tools to identify and verify this compound

with high confidence.

Introduction and Molecular Overview
S-(cyclohexylmethyl) ethanethioate belongs to the thioester class of organic compounds,

characterized by a carbonyl group bonded to a sulfur atom (C-S-C=O). Thioesters are pivotal

intermediates in organic synthesis and are analogous to esters, but with distinct reactivity and

spectroscopic properties owing to the replacement of an oxygen atom with sulfur. Accurate

structural confirmation is the bedrock of any chemical research, from mechanistic studies to
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drug development, ensuring that the observed activity is unequivocally linked to the correct

molecular entity.

This guide provides the expected spectroscopic signature of S-(cyclohexylmethyl)

ethanethioate, offering a validated protocol for its analysis.

Molecular Structure
The fundamental first step is to visualize the molecule and identify its distinct chemical

environments, which will directly correlate with the spectroscopic data.

Figure 1: Numbered structure of S-(cyclohexylmethyl) ethanethioate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. We will examine both ¹H and ¹³C NMR.

¹H NMR Spectroscopy
Expertise & Causality: ¹H NMR provides information on the number of distinct proton

environments, their neighboring protons (spin-spin splitting), and the number of protons in each

environment (integration). The chemical shift (δ) is highly sensitive to the electron density

around a proton; electronegative atoms like oxygen and sulfur, and anisotropic effects from

carbonyl groups, cause a "deshielding" effect, shifting signals downfield.

Experimental Protocol:

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated

chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties for

moderately polar compounds and its single, easily identifiable residual solvent peak at δ 7.26

ppm.

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ 0.00 ppm). Modern spectrometers can also reference the residual solvent

peak[1].

Instrument Parameters:
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Spectrometer: 400 MHz or higher for optimal resolution.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 2 seconds. A sufficient delay ensures quantitative integration[1].

Number of Scans: 8-16 scans, averaged to improve the signal-to-noise ratio.

Predicted Spectral Data & Interpretation:
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Assigned
Protons (Fig.
1)

Predicted δ
(ppm)

Multiplicity Integration Rationale

H-11 (CH₃-C=O) ~ 2.32 Singlet (s) 3H

Protons are

alpha to the

carbonyl group,

resulting in a

characteristic

downfield shift.

No adjacent

protons cause

splitting[2].

H-7 (CH₂-S) ~ 2.85 Doublet (d) 2H

Protons are

alpha to the

sulfur atom and

beta to the

cyclohexyl ring.

Deshielded by

sulfur. Split by

the adjacent H-6

proton.

H-6 (CH-CH₂) ~ 1.5 - 1.7 Multiplet (m) 1H

This methine

proton is part of

the aliphatic ring

and is adjacent

to multiple,

inequivalent

protons.

H-1, H-2, H-3, H-

4, H-5

~ 0.9 - 1.8 Multiplet (m) 10H These cyclohexyl

protons exist in a

complex,

overlapping

region typical for

saturated

carbocycles.
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Axial and

equatorial

protons will have

slightly different

chemical shifts.

¹³C NMR Spectroscopy
Expertise & Causality: ¹³C NMR identifies all unique carbon environments in a molecule. The

carbonyl carbon is highly deshielded and appears significantly downfield (>190 ppm). Carbons

attached to heteroatoms (like sulfur) are also shifted downfield compared to simple alkanes.

Experimental Protocol:

Sample Preparation: The same sample prepared for ¹H NMR can be used.

Instrument Parameters:

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H instrument).

Technique: Proton-decoupled (standard). This collapses all C-H splitting, resulting in a

single peak for each unique carbon.

Relaxation Delay: 2-5 seconds. The carbonyl carbon has a long relaxation time and may

require a longer delay for good observation.

Number of Scans: 256-1024 scans, due to the low natural abundance of ¹³C.

Predicted Spectral Data & Interpretation:
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Assigned Carbons (Fig. 1) Predicted δ (ppm) Rationale

C-9 (C=O) ~ 195 - 200

The thioester carbonyl carbon

is highly deshielded and is

characteristic of this functional

group.

C-11 (CH₃) ~ 30
The methyl carbon of the

acetyl group.

C-7 (CH₂) ~ 35 - 40

The methylene carbon is

attached to sulfur, causing a

downfield shift from a typical

alkane.

C-6 (CH) ~ 38 - 42

The methine carbon of the

cyclohexyl ring where the side

chain is attached.

C-1, C-5 ~ 32 - 35
Carbons beta to the

substituent.

C-2, C-4 ~ 26
Carbons gamma to the

substituent.

C-3 ~ 25
Carbon delta to the

substituent.

Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy measures the vibrational frequencies of bonds within a

molecule. Specific functional groups absorb infrared radiation at characteristic frequencies.

This technique is exceptionally useful for identifying the presence of key functional groups,

especially the carbonyl group[3][4].

Experimental Protocol:

Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method requiring

only a small drop of the neat liquid sample.
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Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Collection:

Acquire a background spectrum of the clean ATR crystal.

Apply the sample and acquire the sample spectrum.

The instrument software automatically ratios the sample to the background to produce the

final absorbance/transmittance spectrum.

Range: 4000-600 cm⁻¹.

Predicted Spectral Data & Interpretation:
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Rationale

~ 1690 - 1715
C=O Stretch

(Thioester)
Strong, Sharp

This is the most

diagnostic peak for a

thioester. Its

frequency is slightly

lower than that of a

typical ester (1735-

1750 cm⁻¹) due to the

larger sulfur atom and

different resonance

contributions[2][5].

2850 - 2930 C-H Stretch (Aliphatic) Strong

Characteristic of the

sp³ C-H bonds in the

cyclohexyl and methyl

groups[6].

1450 C-H Bend (CH₂) Medium

Scissoring vibration of

the methylene groups

in the ring.

1365 C-H Bend (CH₃) Medium

Symmetric bending of

the acetyl methyl

group.

~ 1100 C-C-S Stretch Medium

Corresponds to the

stretching of the

carbon framework

attached to the sulfur.

Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry bombards a molecule with energy, causing it to

ionize and fragment. By analyzing the mass-to-charge ratio (m/z) of the resulting molecular ion

and its fragments, one can determine the molecular weight and deduce structural

components[7][8]. Fragmentation occurs at the weakest bonds and results in the formation of

the most stable positive ions.
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Experimental Protocol:

Technique: Electron Ionization (EI) is a common technique for volatile, small molecules that

provides reproducible and information-rich fragmentation patterns.

Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

Parameters:

Ionization Energy: 70 eV (standard for EI).

Analyzer: Quadrupole or Time-of-Flight (TOF).

Predicted Spectral Data & Interpretation:

Molecular Formula: C₉H₁₆OS

Molecular Weight: 172.29 g/mol

Expected Molecular Ion Peak (M⁺•): m/z = 172.

Major Fragmentation Pathways: Thioesters typically fragment via cleavage of the bonds

adjacent to the carbonyl group. The most common cleavages are the C-S bond and the bond

alpha to the carbonyl.

[C₉H₁₆OS]⁺•
m/z = 172

(Molecular Ion)

[CH₃CO]⁺
m/z = 43

(Acetyl Cation)- •C₇H₁₃S

[C₇H₁₃S]⁺
m/z = 129

- •CH₃CO

[C₇H₁₃]⁺
m/z = 97

(Cyclohexylmethyl Cation)

- •SCOCH₃

[C₆H₁₁]⁺
m/z = 83

(Cyclohexenyl Cation)

- CH₂
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Figure 2: Proposed EI fragmentation pathway for S-(cyclohexylmethyl) ethanethioate.

Interpretation of Key Fragments:

m/z = 172 (M⁺•): The molecular ion peak, confirming the molecular weight of the compound.

m/z = 43: A very common and often base peak, corresponding to the stable acetyl cation

[CH₃CO]⁺. This is a strong indicator of the ethanethioate moiety[7].

m/z = 97: Represents the cyclohexylmethyl cation [C₇H₁₃]⁺, formed by cleavage of the C-S

bond. This confirms the cyclohexylmethyl portion of the structure.

m/z = 83: A subsequent loss of a methylene group (or rearrangement) from the

cyclohexylmethyl fragment can lead to the stable cyclohexenyl cation [C₆H₁₁]⁺, a common

fragment for cyclohexyl-containing compounds.

Integrated Spectroscopic Analysis & Conclusion
A definitive structural confirmation is achieved not by any single technique, but by the

confluence of all data.

MS establishes the molecular weight (172 g/mol ) and suggests the presence of an acetyl

group (m/z 43) and a cyclohexylmethyl group (m/z 97).

IR confirms the presence of the thioester carbonyl (~1700 cm⁻¹) and aliphatic C-H bonds.

¹³C NMR validates the carbon count (9 unique carbons) and confirms the thioester carbonyl

(~195 ppm) and the various aliphatic carbons.

¹H NMR provides the final, detailed map, showing the connectivity. The singlet at ~2.3 ppm

(3H) confirms the acetyl CH₃, the doublet at ~2.85 ppm (2H) confirms the CH₂ group

attached to sulfur, and the complex multiplets from 0.9-1.8 ppm confirm the cyclohexyl ring

protons.

Together, these predicted datasets form a self-validating system. Each piece of data

corroborates the others, leading to an unambiguous structural assignment of S-

(cyclohexylmethyl) ethanethioate. This guide provides the analytical blueprint for researchers to

confidently verify its synthesis and purity in any application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Foundational & Exploratory

Check Availability & Pricing
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